

An In-depth Technical Guide to the Characterization of Isoquinolin-3-ylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanol*

Cat. No.: B183371

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-ylmethanol, a heterocyclic aromatic compound, holds potential as a scaffold in medicinal chemistry due to the established broad-spectrum biological activities of the isoquinoline core. This technical guide provides a comprehensive characterization of **Isoquinolin-3-ylmethanol**, consolidating its physicochemical properties, spectroscopic data, and a proposed synthetic route. While direct biological data for this specific molecule is limited in publicly accessible literature, this document serves as a foundational resource for researchers interested in its further investigation and application in drug discovery and development.

Physicochemical Properties

Isoquinolin-3-ylmethanol is a white to yellow solid at room temperature. Its core structure consists of a fused benzene and pyridine ring, with a hydroxymethyl substituent at the 3-position of the isoquinoline nucleus. This functional group provides a reactive site for further chemical modifications.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO	[1]
Molecular Weight	159.18 g/mol	[1]
CAS Number	76884-34-9	[1]
Appearance	White to yellow solid	
Melting Point	81 °C	
Boiling Point (Predicted)	335.1 ± 17.0 °C	
Density (Predicted)	1.218 ± 0.06 g/cm ³	
pKa (Predicted)	13.48 ± 0.10	

Spectroscopic Characterization

Detailed experimental spectroscopic data for **Isoquinolin-3-ylmethanol** is not readily available in publicly accessible databases. However, based on the known spectral characteristics of the isoquinoline core and related substituted methanols, the following are the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring currents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be downfield compared to those in the benzene ring due to the deshielding effect of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (alcohol)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-3000
C=C and C=N stretch (aromatic)	1450-1600
C-O stretch (primary alcohol)	1000-1075

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M^+) at m/z 159. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the isoquinoline ring.

Synthesis of Isoquinolin-3-ylmethanol

A specific, detailed experimental protocol for the synthesis of **Isoquinolin-3-ylmethanol** is not widely published. However, a common and effective method for the preparation of such alcohols is the reduction of the corresponding carboxylic acid or its ester. The following is a proposed experimental protocol based on this established chemical transformation.

Proposed Experimental Protocol: Reduction of Isoquinoline-3-carboxylic acid

This two-step protocol involves the esterification of isoquinoline-3-carboxylic acid followed by its reduction to the desired alcohol.

Step 1: Esterification of Isoquinoline-3-carboxylic acid

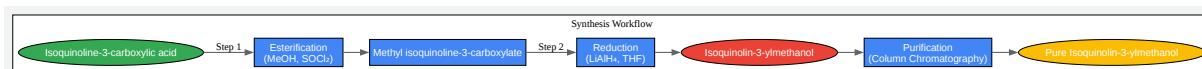
- Suspend isoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of carboxylic acid).

- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl isoquinoline-3-carboxylate.

Step 2: Reduction of Methyl isoquinoline-3-carboxylate

- Dissolve the methyl isoquinoline-3-carboxylate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) or diethyl ether (15-20 mL per gram of ester) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

- Stir the resulting mixture until a granular precipitate is formed.
- Filter the solid and wash it with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude **Isoquinolin-3-ylmethanol**.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).



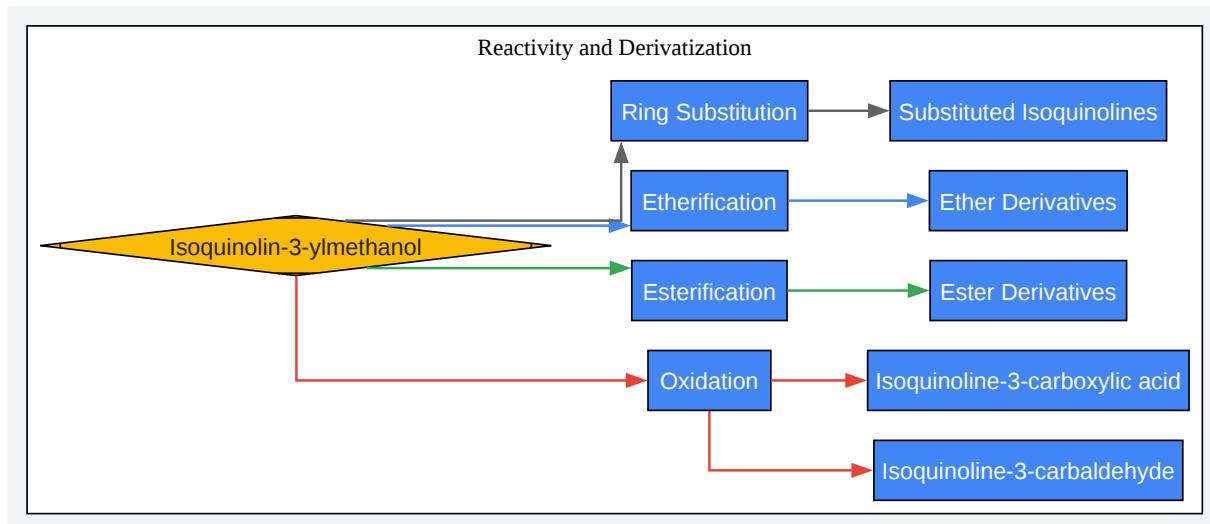
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Proposed synthesis workflow for **Isoquinolin-3-ylmethanol**.

Reactivity and Potential for Derivatization

The **Isoquinolin-3-ylmethanol** molecule possesses two primary sites for chemical modification: the isoquinoline ring and the hydroxymethyl group.

- Isoquinoline Ring: The isoquinoline nucleus is susceptible to electrophilic aromatic substitution, which typically occurs on the benzene ring (positions 5 and 8). Nucleophilic substitution is also possible, primarily at positions 1 and 3 of the pyridine ring.
- Hydroxymethyl Group: The primary alcohol functionality at the 3-position is a versatile handle for a wide range of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid. The hydroxyl group can also undergo esterification or etherification to introduce various functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

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Potential derivatization pathways for **Isoquinolin-3-ylmethanol**.

Biological Activity and Therapeutic Potential

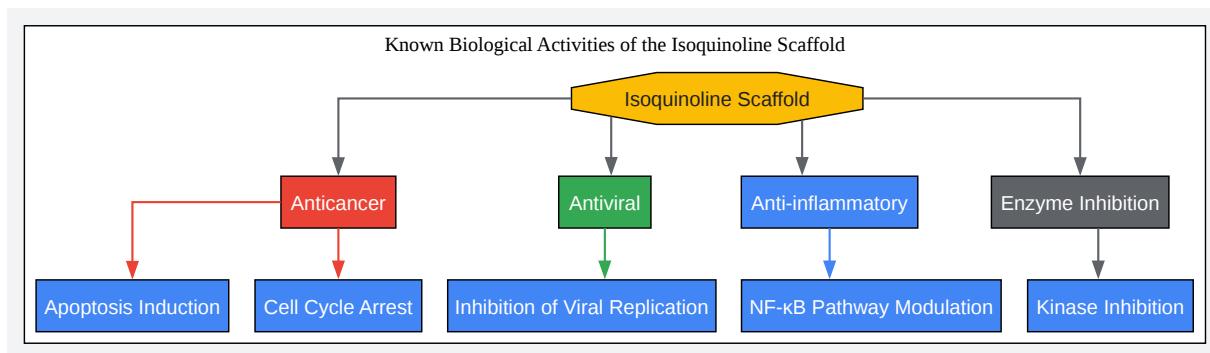
While there is a substantial body of research on the biological activities of the broader isoquinoline class of compounds, specific studies on **Isoquinolin-3-ylmethanol** are not readily found in the public domain. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects.

Known Activities of Isoquinoline Derivatives:

- **Anticancer:** Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

- Antiviral: Certain isoquinoline derivatives have shown promising activity against a range of viruses.[4]
- Anti-inflammatory: Isoquinoline-based compounds have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF- κ B.
- Enzyme Inhibition: The isoquinoline nucleus is a common feature in many enzyme inhibitors, targeting kinases, topoisomerases, and other enzymes implicated in disease.[5]

Given the lack of direct biological data for **Isoquinolin-3-ylmethanol**, its therapeutic potential remains speculative. However, its structural features make it an attractive starting point for the design and synthesis of novel bioactive molecules. The hydroxymethyl group at the 3-position provides a convenient point for derivatization to explore and optimize interactions with biological targets.



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Overview of biological activities associated with the isoquinoline core.

Conclusion

Isoquinolin-3-ylmethanol is a structurally interesting molecule with the potential for further development in medicinal chemistry. This guide has provided a summary of its known physicochemical properties and a proposed synthetic route. The significant gap in the literature regarding its specific spectroscopic characterization and biological activity highlights an opportunity for future research. The versatile nature of its functional groups makes it an ideal candidate for the generation of novel compound libraries to be screened for a variety of therapeutic targets. This document provides a solid foundation for researchers to initiate such investigations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Characterization of Isoquinolin-3-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183371#characterization-of-isoquinolin-3-ylmethanol>

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